4-Bromophenyl 1,2,3-thiadiazol-5-yl sulfone
Description
4-Bromophenyl 1,2,3-thiadiazol-5-yl sulfone is a heterocyclic sulfone derivative characterized by a 1,2,3-thiadiazole ring substituted at the 5-position with a sulfone group and at the 4-position with a bromophenyl moiety. Its molecular formula is C₈H₅BrN₂O₂S₂ (MW: 329.23 g/mol) . The compound is commercially available (CAS: 338397-19-6) and is synthesized via sulfonation reactions involving thiadiazole precursors, though explicit synthetic protocols are proprietary . Its structural uniqueness lies in the electron-withdrawing sulfone group and bromine atom, which enhance stability and modulate reactivity for applications in medicinal chemistry and agrochemical research .
Properties
IUPAC Name |
5-(4-bromophenyl)sulfonylthiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2S2/c9-6-1-3-7(4-2-6)15(12,13)8-5-10-11-14-8/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCLKXZDEIVVKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=CN=NS2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Bromophenyl 1,2,3-thiadiazol-5-yl sulfone typically involves the reaction of 4-bromophenyl hydrazine with sulfur dioxide and an appropriate oxidizing agent. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the thiadiazole ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-Bromophenyl 1,2,3-thiadiazol-5-yl sulfone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to sulfides.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antibacterial Applications
The compound has been identified as part of a class of sulfone and sulfoxide substituted heterocyclic urea compounds that exhibit significant antibacterial activity. These compounds are particularly effective against Gram-positive pathogens, including antibiotic-resistant strains. The mechanism involves disrupting essential cellular functions critical for bacterial survival, making it a promising candidate for treating bacterial infections that are difficult to manage with existing antibiotics .
Key Findings:
- Effective against clinically relevant bacteria such as Staphylococcus and Streptococcus.
- Potential for both prophylactic and therapeutic use in bacterial infections.
- Dosage recommendations range from 0.01 to 25 mg/kg for effective antibacterial action .
Antiviral Activity
Research has shown that derivatives of 4-bromophenyl compounds exhibit promising antiviral properties, particularly against the H5N1 avian influenza virus. Specific derivatives have demonstrated significant efficacy in inhibiting viral replication in vitro, with results confirmed through plaque reduction assays on cell lines .
Case Study:
- Compounds such as 3-[2-(4-bromophenyl)hydrazono]-5-phenylfuran-2(3H)-one showed high antiviral activity, indicating the potential of thiadiazole derivatives in developing new antiviral agents .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Studies indicate that saccharide-modified thiadiazole sulfonamides can inhibit carbonic anhydrases II, IX, and XII, which are associated with tumor growth and metastasis. These compounds have shown the ability to reduce cell viability in various cancer cell lines under both normoxic and hypoxic conditions .
Research Insights:
- The ability to alter the tumor microenvironment's pH may enhance the efficacy of these compounds against cancer cells.
- Molecular docking studies suggest strong interactions between the thiadiazole moiety and target enzymes, highlighting its potential as a lead compound for developing CA IX inhibitors .
Enzyme Inhibition
The compound's structural features allow it to act as an inhibitor for various enzymes, notably carbonic anhydrases. The inhibition of these enzymes is crucial in numerous physiological processes and can be targeted for therapeutic interventions in conditions such as glaucoma and cancer .
Summary of Enzyme Inhibition Studies:
| Compound | Target Enzyme | Inhibition Activity |
|---|---|---|
| 4-Bromophenyl 1,2,3-thiadiazol-5-yl sulfone | CA II | Moderate |
| Saccharide-modified thiadiazole sulfonamide | CA IX | High |
| Other derivatives | CA XII | Variable |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that yield the desired sulfone structure with high purity. Techniques such as NMR spectroscopy, mass spectrometry, and X-ray diffraction are commonly employed to characterize these compounds and confirm their structures .
Mechanism of Action
The mechanism of action of 4-Bromophenyl 1,2,3-thiadiazol-5-yl sulfone involves its interaction with specific molecular targets and pathways. The sulfone group can form strong interactions with enzymes and proteins, potentially inhibiting their activity. The bromophenyl group may also contribute to the compound’s binding affinity and specificity. Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Key Observations :
Anti-Senescent Activity
1,2,3-Thiadiazol-5-yl derivatives substituted with urea groups (e.g., 4-methyl-1,2,3-thiadiazol-5-yl urea) exhibit anti-senescent activity in plants, delaying chlorophyll degradation in wheat leaves by 1–2 orders of magnitude compared to benzylaminopurine (BAP) .
Antimicrobial and Antifungal Activity
Triazole and oxadiazole derivatives with bromophenyl groups (e.g., 3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones) show broad-spectrum antimicrobial activity .
VDAC Binding and Anti-Cancer Potential
Sulindac Sulfone binds to voltage-dependent anion channels (VDAC1/2), inhibiting mTOR signaling and inducing apoptosis in cancer cells . The sulfone group is critical for this interaction, suggesting that this compound may share similar binding properties due to its analogous sulfone moiety.
Biological Activity
4-Bromophenyl 1,2,3-thiadiazol-5-yl sulfone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, antifungal, antiviral, and anticancer properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C8H5BrN2O2S2, with a molecular weight of 305.2 g/mol. The compound features a bromophenyl group attached to a thiadiazole ring and a sulfone group, which plays a crucial role in its biological activity.
Antimicrobial Activity
Research has indicated that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiadiazoles demonstrate activity against various bacterial strains. A study highlighted that modifications on the bromophenyl group can enhance the antimicrobial efficacy of such compounds .
Antifungal Activity
The antifungal properties of thiadiazole derivatives have been extensively studied. In vitro assays have shown that this compound exhibits potent antifungal activity against Candida albicans and other fungal pathogens. The structure-activity relationship (SAR) indicates that the presence of halogen substituents significantly enhances antifungal potency .
Antiviral Activity
The antiviral potential of this compound has been evaluated against several viruses. Notably, derivatives containing the thiadiazole ring have shown promising results against HIV-1. One study reported an EC50 value of 0.0364 µM for a related compound, indicating strong antiviral activity . The mechanism is thought to involve interference with viral replication processes.
Anticancer Activity
This compound has also been investigated for its anticancer properties. In vitro studies using human cancer cell lines (HepG2, HT-29, and MCF-7) demonstrated significant cytotoxic effects. The IC50 values for these cell lines were comparable to established chemotherapeutic agents .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The sulfone group can form strong interactions with enzymes and proteins involved in various biochemical pathways. Additionally, the bromophenyl group may enhance binding affinity and specificity towards these targets.
Case Studies
Several case studies have documented the therapeutic potential of thiadiazole derivatives:
- Antimicrobial Efficacy : A series of synthesized thiadiazole derivatives were tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones compared to control groups .
- Antiviral Screening : A derivative was tested against HIV-1 in MT-4 cells with an EC50 value significantly lower than standard antiviral drugs like Nevirapine .
- Cytotoxicity Studies : Compounds were evaluated for cytotoxicity using the MTT assay against various cancer cell lines, yielding promising results for further development as anticancer agents .
Q & A
Basic Synthesis and Structural Characterization
Q1: What are the common synthetic routes for 4-bromophenyl 1,2,3-thiadiazol-5-yl sulfone, and how can reaction conditions be optimized for higher yields? A: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, 4-bromophenyl isothiocyanate can react with thiadiazole derivatives under basic conditions (e.g., Et₃N in DMF/CH₂Cl₂) . Optimization involves controlling stoichiometry, solvent polarity, and temperature. Catalytic systems (e.g., Pd-mediated cross-coupling) may improve regioselectivity. Yield improvements (from ~60% to >85%) are achievable via stepwise purification (column chromatography, recrystallization) and inert atmosphere protocols .
Q2: How is the structural identity of this compound confirmed experimentally? A: Multi-technique validation is critical:
- NMR : Distinct signals for the bromophenyl group (δ ~7.5–7.8 ppm for aromatic protons) and sulfone moiety (δ ~3.1–3.3 ppm for SO₂) .
- XRD : SHELX programs (e.g., SHELXL) resolve crystal packing and bond angles, confirming the thiadiazole-sulfone linkage geometry .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks correlating with the molecular formula (e.g., C₁₀H₇BrN₂O₂S₂) .
Advanced Mechanistic and Functional Studies
Q3: What mechanistic insights exist for the reactivity of the thiadiazole-sulfone moiety in nucleophilic substitution reactions? A: The sulfone group enhances electrophilicity at the thiadiazole C-5 position, facilitating nucleophilic attack (e.g., by amines or thiols). DFT studies suggest a two-step mechanism: (1) partial charge delocalization across the sulfone-thiadiazole system, and (2) transition-state stabilization via resonance . Kinetic isotope effects (KIEs) and Hammett plots are used to probe rate-determining steps .
Q4: How does the bromophenyl substituent influence electronic properties and intermolecular interactions? A: The electron-withdrawing bromine atom polarizes the phenyl ring, increasing the sulfone’s electrophilicity. XRD data show halogen bonding (C–Br···O=S interactions, ~3.2 Å) in crystal lattices, affecting solubility and melting points (mp 102–105°C for analogs) . Computational studies (e.g., NBO analysis) quantify charge distribution .
Biological Activity and Target Identification
Q5: What methodologies are used to evaluate the bioactivity of this compound, particularly in enzyme inhibition? A:
- Enzyme assays : Dose-response curves (IC₅₀) against targets like kinases or proteases, using fluorogenic substrates (e.g., AMC-labeled peptides) .
- Docking studies : AutoDock Vina or Schrödinger Suite predict binding modes to active sites (e.g., hydrogen bonding with catalytic residues) .
- Cellular assays : Cytotoxicity (MTT assay) and apoptosis markers (Annexin V) assess selectivity .
Q6: Are there contradictions in reported biological data, and how are these resolved? A: Discrepancies in IC₅₀ values (e.g., 2 μM vs. 10 μM for the same enzyme) may arise from assay conditions (pH, co-solvents). Meta-analyses using standardized protocols (e.g., ATP concentration in kinase assays) and orthogonal validation (SPR, ITC) reconcile data .
Analytical and Computational Challenges
Q7: How are spectral contradictions (e.g., unexpected NMR splitting) addressed in structural assignments? A: Dynamic effects (e.g., rotational barriers in sulfone groups) cause splitting. Variable-temperature NMR (VT-NMR) and 2D techniques (HSQC, NOESY) distinguish conformational isomers . For example, coalescence temperatures (~−20°C to 25°C) confirm restricted rotation .
Q8: What computational tools predict the compound’s stability under physiological conditions? A:
- MD simulations : GROMACS models degradation pathways (e.g., hydrolysis of the sulfone group) in aqueous buffers .
- ADMET prediction : SwissADME estimates metabolic lability (CYP450 interactions) and plasma protein binding .
Crystallography and Material Science
Q9: How does crystallographic data inform the design of derivatives with enhanced properties? A: SHELX-refined structures reveal non-covalent interactions (π-π stacking, halogen bonds) that guide derivative design. For instance, introducing electron-donating groups (e.g., –OCH₃) disrupts crystal packing, lowering melting points and improving solubility .
Q10: What challenges arise in resolving twinned or low-resolution crystal structures? A: SHELXD and SHELXE algorithms handle twinning by pseudo-merohedry. For low-resolution data (<1.5 Å), iterative refinement with restraints (e.g., DFIX for bond lengths) and composite omit maps improve model accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
